molecular formula C7H13N3O2 B8781275 (S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide CAS No. 49864-48-4

(S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide

Cat. No.: B8781275
CAS No.: 49864-48-4
M. Wt: 171.20 g/mol
InChI Key: MZKZJHTZJCEFKZ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide is a dipeptide composed of the amino acids proline and glycine, linked by an amide bond. It is known for its various pharmacological activities, particularly in the central nervous system. This compound has been studied for its potential therapeutic applications, including its role in modulating neurotransmitter systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide can be synthesized through the coupling of proline and glycine using standard peptide synthesis techniques. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. After the coupling reaction, the product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of prolylglycinamide may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, allowing for the production of large quantities of the dipeptide. The use of solid-phase peptide synthesis (SPPS) is also common, where the peptide is assembled on a solid support and then cleaved from the resin after synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert oxo derivatives back to the original dipeptide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to modified peptides with different properties.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying peptide synthesis and reactions.

    Biology: (S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide is used in research on neurotransmitter modulation and receptor binding.

    Medicine: It has potential therapeutic applications in treating neurological disorders and modulating dopamine receptors.

    Industry: this compound can be used in the development of peptide-based drugs and as a building block for more complex peptides.

Mechanism of Action

(S)-N-(2-Amino-2-oxoethyl)pyrrolidine-2-carboxamide exerts its effects by modulating neurotransmitter systems in the brain. It has been shown to enhance the binding affinity of dopamine receptors, particularly the D2L, D2S, and D4 subtypes . This modulation is thought to occur through interactions with receptor sites, leading to changes in receptor conformation and function. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to influence dopamine receptor activity is a key aspect of its mechanism of action.

Properties

CAS No.

49864-48-4

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

(2S)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C7H13N3O2/c8-6(11)4-10-7(12)5-2-1-3-9-5/h5,9H,1-4H2,(H2,8,11)(H,10,12)/t5-/m0/s1

InChI Key

MZKZJHTZJCEFKZ-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCC(=O)N

Canonical SMILES

C1CC(NC1)C(=O)NCC(=O)N

Origin of Product

United States

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